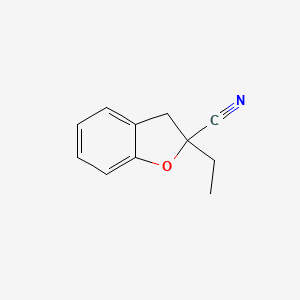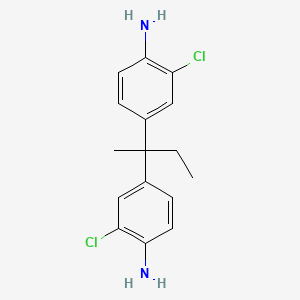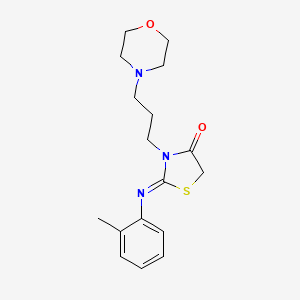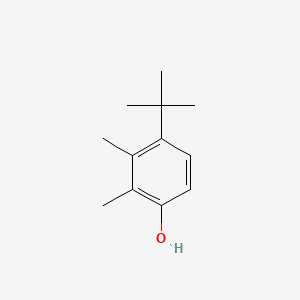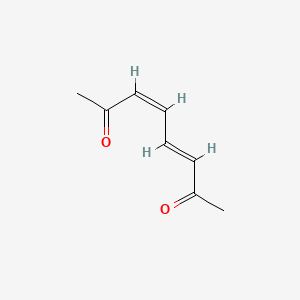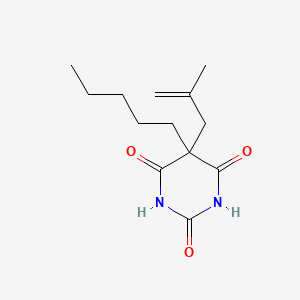
5-(2-Methylprop-2-en-1-yl)-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various scientific fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound features a pentyl group and a 2-methyl-2-propenyl group attached to the barbituric acid core, which may influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method is the alkylation of barbituric acid with 2-methyl-2-propenyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent, although its use may be limited due to safety concerns.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its anesthetic and sedative effects.
Secobarbital: Known for its use as a short-acting sedative and hypnotic agent.
Uniqueness
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is unique due to its specific alkyl groups, which may influence its pharmacokinetic and pharmacodynamic properties. The presence of the 2-methyl-2-propenyl group may affect its lipophilicity and metabolic stability, potentially leading to differences in its duration of action and potency compared to other barbiturates.
Propriétés
Numéro CAS |
67051-51-8 |
|---|---|
Formule moléculaire |
C13H20N2O3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
5-(2-methylprop-2-enyl)-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-4-5-6-7-13(8-9(2)3)10(16)14-12(18)15-11(13)17/h2,4-8H2,1,3H3,(H2,14,15,16,17,18) |
Clé InChI |
PGKJUSBLYPVEGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
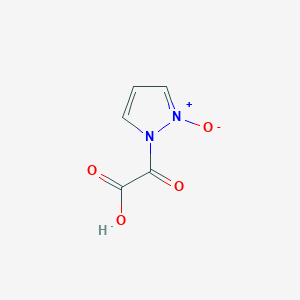
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
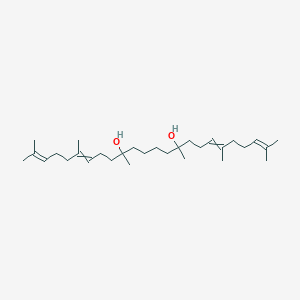
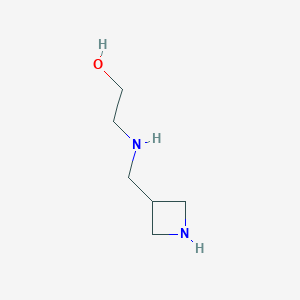
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
